molecular formula C22H18BrN3O2S B5175123 1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5175123
M. Wt: 468.4 g/mol
InChI Key: WDVPKCGIHINDOL-BOPFTXTBSA-N
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Description

1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C22H18BrN3O2S and its molecular weight is 468.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 467.03031 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been synthesized through a process involving condensation reactions. Researchers have used similar compounds in the study of their synthesis methods and structural characteristics, employing techniques such as IR, NMR, and EI-MS spectral analysis for confirmation of structure. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Asiri & Khan, 2010).

Antimicrobial Activities

Studies have focused on similar pyrimidine derivatives for their antimicrobial properties. Synthesized compounds have been screened for activity against various micro-organisms, indicating their potential as antimicrobial agents. This aspect of the research demonstrates the potential of pyrimidine derivatives in pharmaceutical applications, particularly in developing new antimicrobial drugs (Nigam, Saharia, & Sharma, 1981).

Applications in Heterocyclic Chemistry

The research into pyrimidine derivatives has extended into the broader field of heterocyclic chemistry, exploring various substitutions and modifications to the core structure. This includes the synthesis of bromosubstituted pyrimidine derivatives and their potential applications. Such research contributes to the understanding of heterocyclic compounds and their varied uses in chemical synthesis and pharmaceutical applications (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).

Crystal Structure and Surface Analysis

There has also been research into the crystal structure and surface analysis of related compounds, employing techniques like X-ray diffraction, Hirshfeld surface analysis, and DFT. This type of research provides insights into the molecular interactions and stability of these compounds, which can be crucial for their practical applications in various fields, including material science and drug design (Barakat et al., 2017).

ConclusionThe scientific research applications of 1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and related compounds span a range of areas, including synthesis and structural analysis, antimicrobial

Detailed Information on the Scientific Research Applications of 1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Synthesis and Structural Analysis

The synthesis of compounds similar to 1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves condensation reactions, employing methods like IR, NMR, and EI-MS for structural confirmation. Such studies contribute to the understanding of the chemical properties and potential applications of these compounds (Asiri & Khan, 2010).

Antimicrobial Properties

Research on similar pyrimidine derivatives has shown antimicrobial properties, indicating potential applications in pharmaceuticals, particularly in developing new antimicrobial drugs (Nigam, Saharia, & Sharma, 1981).

Heterocyclic Chemistry

These compounds have been explored in the broader field of heterocyclic chemistry, examining various substitutions and modifications to their structure. Such research contributes to understanding heterocyclic compounds for use in chemical synthesis and pharmaceutical applications (Kinoshita et al., 1992).

Crystal Structure and Surface Analysis

Studies on related compounds include analysis of crystal structure and surface using techniques like X-ray diffraction, Hirshfeld surface analysis, and DFT, providing insights into molecular interactions and stability. This research is crucial for practical applications in material science and drug design (Barakat et al., 2017).

Applications in Photochromic and Fluorescent Properties

Recent studies have synthesized new asymmetric dihetarylethenes related to the compound, exhibiting photochromic and fluorescent properties in solution. This indicates potential applications in areas requiring photo-responsive materials (Shepelenko et al., 2014).

properties

IUPAC Name

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2S/c1-12-10-14(23)8-9-18(12)26-21(28)17(20(27)24-22(26)29)11-16-13(2)25(3)19-7-5-4-6-15(16)19/h4-11H,1-3H3,(H,24,27,29)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVPKCGIHINDOL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\C3=C(N(C4=CC=CC=C43)C)C)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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